molecular formula C20H34O5 B161047 5,6Beta-Dihydro PGI2

5,6Beta-Dihydro PGI2

Cat. No.: B161047
M. Wt: 354.5 g/mol
InChI Key: RJADQDXZYFCVHV-CBIPHORWSA-N
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Description

5,6Beta-Dihydro PGI2, also known as 6beta-Prostaglandin I1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20-carbon skeleton that also contains a five-member ring. Prostaglandins are biologically active compounds that play a crucial role in various physiological processes, including inflammation, blood flow, and the formation of blood clots .

Mechanism of Action

Target of Action

5,6Beta-Dihydro PGI2, also known as 6beta-Prostaglandin I1, is a member of the prostaglandins and related compounds . It primarily targets vascular endothelial cells . These cells line the walls of arteries and veins, playing a crucial role in maintaining cardiovascular homeostasis .

Mode of Action

This compound performs its function through a paracrine signaling cascade that involves G protein-coupled receptors on nearby platelets and endothelial cells . It inhibits platelet activation, thus preventing the formation of the platelet plug involved in primary hemostasis (a part of blood clot formation) . It also acts as an effective vasodilator .

Biochemical Pathways

This compound is biosynthesized from arachidonic acid via cyclooxygenase enzymes, including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) . It is part of the eicosanoid family of lipid molecules, which are derived from arachidonic acid . Its interactions contrast with those of thromboxane (TXA2), another eicosanoid, suggesting a mechanism of cardiovascular homeostasis between these two hormones in relation to vascular damage .

Pharmacokinetics

It is known that it is a stable pgi2 analog resistant to hydrolysis in aqueous solutions . It has a much longer half-life than PGI2, but a greatly reduced molar potency for receptor-mediated function .

Result of Action

The primary result of this compound action is the inhibition of platelet aggregation and vasodilation . This leads to the prevention of blood clot formation and the promotion of blood flow . It also has anti-inflammatory, antiproliferative, and antimitogenic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health

Biochemical Analysis

Biochemical Properties

5,6Beta-Dihydro PGI2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the cyclooxygenase (COX) pathway, which is one of the major metabolic pathways of arachidonic acid .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known for its potent vasodilation activity and inhibition of platelet aggregation .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It performs its function through a paracrine signaling cascade that involves G protein-coupled receptors on nearby platelets and endothelial cells .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid, including the cyclooxygenase (COX) pathway . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6Beta-Dihydro PGI2 involves the hydrogenation of prostacyclin (PGI2). The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective reduction of the double bond in the prostacyclin molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and scalable production. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5,6Beta-Dihydro PGI2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various prostaglandin analogs with different degrees of saturation and functional group modifications. These products can exhibit unique biological activities and are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability compared to prostacyclin (PGI2). The hydrogenation of the double bond in prostacyclin results in a more stable compound that retains the biological activities of the parent compound. This makes this compound a valuable compound for therapeutic applications where stability is crucial .

Properties

IUPAC Name

5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJADQDXZYFCVHV-CBIPHORWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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